3-Chloro-1-methyl-1H-indazol-5-amine
Overview
Description
3-Chloro-1-methyl-1H-indazol-5-amine is a chemical compound with the molecular formula C8H8ClN3 and a molecular weight of 181.62 . It is used as an intermediate in the synthesis of other compounds .
Synthesis Analysis
The synthesis of indazoles, including this compound, involves various strategies such as transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds . For instance, a Cu (OAc) 2 -catalyzed synthesis of 1 H -indazoles by N–N bond formation has been described .Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered indazole ring with a chlorine atom at the 3rd position, a methyl group at the 1st position, and an amine group at the 5th position .Chemical Reactions Analysis
Indazole-containing compounds, including this compound, have a wide variety of medicinal applications due to their broad range of chemical and biological properties . They are used in the synthesis of various pharmaceutical compounds .Physical and Chemical Properties Analysis
This compound has a predicted boiling point of 356.6±22.0 °C and a predicted density of 1.45±0.1 g/cm3 . Its pKa is predicted to be 3.22±0.10 .Scientific Research Applications
Transformation in Monoamine Oxidase Inhibitors
The compound's derivatives have been explored for their potential as monoamine oxidase B (MAO-B) inhibitors. Notably, the transformation of heterocyclic compounds, through N-methylation, into irreversible inhibitors of MAO-B showcases the application of 3-Chloro-1-methyl-1H-indazol-5-amine in developing therapeutic agents targeting neurological disorders (Ding & Silverman, 1993).
Antimicrobial Activities
The synthesis of new derivatives, including 1,2,4-Triazole derivatives, from reactions with primary amines demonstrates the compound's utility in creating antimicrobial agents. Some of these derivatives exhibit moderate to good activities against various microorganisms, indicating the potential of this compound in the development of new antimicrobials (Bektaş et al., 2007).
Industrial Microbicide Applications
The reaction of this compound with amines under different conditions has been studied for its application as an effective industrial microbicide. These compounds are used to prevent the growth of microorganisms in water cooling towers, metal working fluids, and cosmetics, showcasing their importance in industrial applications (Ghosh, 1999).
Synthesis of N-Substituted Derivatives
The compound's derivatives have been utilized in the synthesis of N-substituted 2-(aminomethyl)oxazoles. These derivatives have applications in chemical synthesis and pharmaceutical development, demonstrating the compound's role in creating structurally diverse and potentially bioactive molecules (Ibata & Isogami, 1989).
Electrochemical Synthesis
The compound has been employed in electrochemical synthesis to create 5-methylene-1,3-oxazolidin-2-ones from acetylenic amines and carbon dioxide. This process highlights the eco-friendly application of this compound in synthesizing valuable compounds without the use of toxic chemicals (Feroci et al., 2005).
Properties
IUPAC Name |
3-chloro-1-methylindazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3/c1-12-7-3-2-5(10)4-6(7)8(9)11-12/h2-4H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNUFGCRHSJJVMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N)C(=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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